molecular formula C10H16O3 B13186096 Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13186096
M. Wt: 184.23 g/mol
InChI Key: OGKIYWQJWWKOJO-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester characterized by a bicyclic framework combining a cyclopropane and an oxygen-containing heterocycle. Its structure features a carboxylate ester group and two methyl substituents at positions 2 and 3. However, detailed physicochemical or pharmacological data for this specific compound are notably absent in the provided evidence, necessitating inferences from structurally analogous compounds.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-7-4-5-10(6-7)9(2,13-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

OGKIYWQJWWKOJO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of spirocyclic lactones such as this compound typically involves:

  • Formation of a bis(bromomethyl) intermediate,
  • Intramolecular cyclization via Wurtz-type coupling,
  • Avoidance of harsh nucleophilic or basic conditions to prevent ring opening of the lactone.

Intramolecular Wurtz Cyclization Approach

According to patent CA2145735A1, the preparation of 5-oxaspiro[2.4]heptan-6-one derivatives, closely related to the target compound, employs an intramolecular Wurtz synthesis using zinc metal to cyclize bis(bromomethyl) precursors. The process involves:

  • Starting from easily accessible bis(bromomethyl) compounds,
  • Using zinc in solvents like ethanol or N,N-dimethylacetamide,
  • Conducting the reaction under conditions that avoid strong nucleophiles or bases, which would otherwise open the lactone ring and form hydroxy esters.

The hydrogen bromide used in the bromination step can be introduced as aqueous or acetic acid solutions or as gaseous HBr.

Sulfoxide-Mediated α-Functionalization and Bromolactonization

A complementary method involves α-functionalization of carbonyl compounds followed by bromolactonization, as detailed in the work by Klimczyk et al. (2012). This method uses:

  • Ketones or β-ketoesters as starting materials,
  • Sulfoxides (e.g., methyl phenyl sulfoxide) as mediators,
  • Trimethylsilyl trifluoromethanesulfonate as an activating agent,
  • Sodium halide salts (e.g., NaCl, NaBr) for halogen incorporation.

The reaction is performed in dry acetonitrile under argon atmosphere, followed by hydrolysis and purification by column chromatography.

Reaction Optimization Data

The following tables summarize key reaction optimization data from the sulfoxide-mediated α-functionalization method:

Entry Salt Additive Reaction Time (h) Activating Agent Conversion (%) Yield (%)
1 TBACl --- 28 TFAA 1.2 eq. Very low Traces
2 NaCl --- 26 --- 88 29
3 NaCl 15-crown-5 10% 24 --- 61 39
4 LiCl --- 25 --- 100 44
8 LiCl --- 2 --- --- 84
9 NaCl --- 2 --- --- 84
Entry Sulfoxide Reaction Time (h) Yield (%)
1 Dimethyl sulfoxide (Me2SO) 19.5 75
2 Diphenyl sulfoxide (Ph2SO) 8 83
3 Phenyl methyl sulfoxide 2 84
4 p-Trifluoromethylphenyl methyl sulfoxide 2 80
5 p-Methoxyphenyl methyl sulfoxide 1 59

Representative Preparations of Halogenated Lactones

Examples of halogenated lactones prepared by this method include:

These intermediates are closely related to the spirocyclic lactone core of this compound and can be further elaborated to the target compound.

Critical Notes on Preparation

  • Avoidance of Basic/Nucleophilic Conditions : Strong bases or nucleophiles can open the lactone ring, leading to hydroxy esters rather than the desired spirocyclic lactone.
  • Solvent Choice : Lower alcohols (e.g., ethanol) or amides (e.g., N,N-dimethylacetamide) are preferred solvents for the cyclization step.
  • Halogen Source : Hydrogen bromide or chloride salts are used for halogenation steps, with sulfoxide-mediated activation enhancing reaction efficiency.
  • Reaction Atmosphere : Reactions are typically carried out under inert atmosphere (argon) to prevent side reactions.
  • Purification : Column chromatography on silica gel is the standard method for isolating pure products.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Intramolecular Wurtz Cyclization Bis(bromomethyl) intermediate, Zn, EtOH or DMA Efficient cyclization, no isomer separation needed Sensitive to basic/nucleophilic conditions
Sulfoxide-Mediated α-Functionalization & Bromolactonization Ketones, methyl phenyl sulfoxide, TMSOTf, NaCl or NaBr, MeCN High yields, mild conditions, versatile Requires careful optimization of halide salts and sulfoxides

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that other molecules cannot, potentially leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties/Applications Reference
This compound Methyl (C2, C5) C10H16O3 Not reported Potential bioactive scaffold (Hypothetical)
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate Methyl (C2, C4) C10H16O3 184.23 Laboratory reagent; out of stock
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Methyl (C2), Ethyl (C4) C11H18O3 198.26 ≥95 Research chemical; limited availability
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate Methyl (C2, C4, C4) C11H18O3 198.26 Discontinued; structural analog

Key Observations:

Structural Variations :

  • Substituent Position : The 2,5-dimethyl isomer (target compound) differs from the 2,4-dimethyl analog () in methyl group placement, which could influence steric effects and reactivity. For example, the 2,4-dimethyl derivative may exhibit greater steric hindrance near the ester group compared to the 2,5 isomer.
  • Substituent Size : Replacing a methyl group with an ethyl group (e.g., ) increases molecular weight by ~14 g/mol and may enhance lipophilicity (LogP), though specific data are unavailable.

Physicochemical Properties :

  • Molecular Weight : All analogs fall within 184–198 g/mol, typical for small spirocyclic esters.
  • Purity : Only the 4-ethyl-2-methyl derivative () specifies purity (≥95%), suggesting it is standardized for research use.

Applications: No direct evidence links these compounds to specific biological activities. However, spirocyclic esters are often explored as enzyme inhibitors or chiral building blocks in asymmetric synthesis .

Biological Activity

Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a unique synthetic compound belonging to the class of spirocyclic compounds, characterized by its distinctive molecular structure which includes an ester functional group. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16O3C_{10}H_{16}O_3, with a molecular weight of approximately 184.23 g/mol. Its spirocyclic structure contributes to its unique reactivity and potential biological interactions.

Table 1: Structural Characteristics

Property Value
Molecular FormulaC₁₀H₁₆O₃
Molecular Weight184.23 g/mol
Functional GroupsEster
Structural FeaturesSpirocyclic structure

1. Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers.
  • Anticancer Potential : In vitro assays have shown that derivatives of spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The unique structure may enhance binding to specific cellular targets involved in proliferation and survival pathways.
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures may protect neuronal cells from oxidative damage, indicating a potential role in neurodegenerative disease models.

The biological effects of this compound are likely mediated through:

  • Enzyme Inhibition : The ester group can undergo hydrolysis, releasing active metabolites that may interact with enzymes involved in metabolic pathways.
  • Receptor Binding : The spiro structure may facilitate enhanced binding affinity to specific receptors or proteins, leading to altered signaling pathways.

Case Studies and Research Findings

A review of available literature highlights several key studies investigating the biological activity of similar spirocyclic compounds:

  • Study on Anti-inflammatory Effects : A study published in Molecules demonstrated that certain spirocyclic esters inhibited the production of pro-inflammatory cytokines in macrophage cells (IC50 values < 10 μM) .
  • Cytotoxicity Assays : Research conducted by Roy et al. found that derivatives of spirocyclic compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.05 μM to 0.3 μM .
  • Neuroprotection : A study evaluating the neuroprotective effects of similar compounds reported a reduction in reactive oxygen species (ROS) production in neuronal cell cultures treated with spirocyclic esters .

Comparative Analysis with Similar Compounds

To understand the potential biological activity better, it is useful to compare this compound with structurally related compounds.

Table 2: Comparison of Similar Compounds

Compound Name Molecular Formula Key Features
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylateC₁₀H₁₆O₃Similar spiro structure; potential anticancer activity
Methyl dihydro-3'H-spiro[bicyclo[3.2.1]octane]-4-carboxylateC₉H₁₂O₂Exhibits antibacterial properties
Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylateC₁₁H₁₈O₃Enhanced solubility; studied for anti-inflammatory effects

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